2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
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Overview
Description
2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a heterocyclic compound that features a triazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thiouracil with 5-ethylsulfanyl-4-phenyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atoms or to modify the triazole ring.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent that also contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that features a triazole ring.
Uniqueness
2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is unique due to the presence of both a triazole and a pyrimidine ring, which allows for a diverse range of chemical reactions and biological interactions. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-4-23-17-21-20-15(22(17)14-8-6-5-7-9-14)11-24-16-18-12(2)10-13(3)19-16/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIUTKMJJFBWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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